4-[(furan-2-ylmethyl)sulfanyl]-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline - 900322-57-8

4-[(furan-2-ylmethyl)sulfanyl]-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline

Catalog Number: EVT-5536315
CAS Number: 900322-57-8
Molecular Formula: C15H12N4OS
Molecular Weight: 296.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Various synthetic strategies have been employed to prepare [, , ]triazolo[4,3-a]quinoxalines. Common approaches include:

  • Oxidative Cyclization of Hydrazones: This method utilizes readily available starting materials such as 2-hydrazino-3-methylquinoxaline and aromatic aldehydes. The hydrazones formed from their condensation are subsequently subjected to oxidative cyclization using reagents like iodobenzene diacetate (IBD) to yield the desired triazoloquinoxalines [].
  • Reaction of Hydrazinoquinoxalines with 1,3-Diketones: This method involves the reaction of hydrazinoquinoxalines with 1,3-diketones to afford either pyrazole or triazole derivatives. The regioselectivity of the reaction depends on the reaction conditions and the nature of the substituents on the 1,3-diketone [].
Molecular Structure Analysis

The molecular structure of [, , ]triazolo[4,3-a]quinoxalines has been extensively studied using various spectroscopic techniques like NMR and X-ray crystallography [, ]. The planarity of the fused ring system and the nature of substituents significantly influence their physicochemical properties and biological activities.

Chemical Reactions Analysis
  • N-alkylation: Introducing alkyl groups at the nitrogen atom of the triazole ring can modify their pharmacological profiles [].
  • Halogenation: Introducing halogens at specific positions on the quinoxaline ring can impact their binding affinity to biological targets [].
  • Formation of Mesoionic Derivatives: Reaction with isothiocyanates can lead to the formation of mesoionic triazoloquinoxalines, expanding their chemical diversity and potential applications [, ].
Mechanism of Action

The mechanism of action of [, , ]triazolo[4,3-a]quinoxalines varies depending on the specific derivative and the biological target . Some mechanisms include:

  • Inhibition of Phosphodiesterases (PDEs): Certain derivatives exhibit potent and selective inhibition of PDE2 and PDE10, enzymes involved in regulating intracellular cyclic nucleotide levels [].
  • Binding to Adenosine Receptors: Some triazoloquinoxalines display affinity for adenosine receptors, particularly the A1 subtype, which plays a crucial role in various physiological processes [, ].
Applications
  • Treatment of Neurological Disorders: PDE2 and PDE10 inhibitors hold therapeutic potential for treating neurodegenerative diseases like Alzheimer's and Parkinson's disease, as well as psychiatric disorders like schizophrenia [].
  • Antimicrobial Agents: Some derivatives exhibit potent antibacterial and antifungal activities [].
  • Antiviral Agents: Certain triazoloquinoxalines have shown antiviral activity against a range of viruses [, ].
Future Directions

Future research directions for [, , ]triazolo[4,3-a]quinoxalines include:

Note: This analysis provides a general overview of [, , ]triazolo[4,3-a]quinoxalines. For specific information on 4-[(2-furylmethyl)thio]-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline, further research or specific literature focusing on this compound is required.

1-Aryl-4-methyl-[1,2,4]triazolo[4,3-a]quinoxalines

Compound Description: This class of compounds acts as potent inhibitors of phosphodiesterase 2 (PDE2) []. They are being investigated for their potential in treating neurological and psychiatric disorders, as well as endocrinological and metabolic diseases [].

Relevance: These compounds share the core [, , ]triazolo[4,3-a]quinoxaline structure with 4-[(2-Furylmethyl)thio]-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline. The difference lies in the substitution at the 1 and 4 positions. While the target compound has a methyl group and a (2-furylmethyl)thio group at positions 1 and 4 respectively, this class of compounds has an aryl group and a methyl group at positions 1 and 4, respectively. [] - https://www.semanticscholar.org/paper/19e86bfb193f3c4c1ccde7d39a94e0158eeb3f02

N-(1-Adamantyl)-1-(2-chlorophenyl)-4-methyl-[1,2,4]triazolo[4,3-a]quinoxaline-8-carboxamide

Compound Description: This specific compound is a potent PDE2 inhibitor and has been co-crystallized with human PDE2A to study its binding interactions []. This research sheds light on the non-additive SAR observed in this class of compounds, potentially due to induced fit in the binding pocket [].

Relevance: This compound shares the core [, , ]triazolo[4,3-a]quinoxaline structure with 4-[(2-Furylmethyl)thio]-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline and also features a methyl group at the 4 position. The differences lie in the substitution at the 1 position and the presence of a carboxamide group at the 8 position. [] - https://www.semanticscholar.org/paper/233b2821fcf2a13e06e162e7e3d24cc30356f6a1

4-Pyrazolyl-1,2,4-triazolo[4,3-a]quinoxalines

Compound Description: This series of compounds combines both pyrazole and 1,2,4-triazole rings fused to the quinoxaline core []. They represent a novel class of heterocyclic compounds with potential biological activity, although specific details weren't provided in the abstract [].

Relevance: This class of compounds shares the core [, , ]triazolo[4,3-a]quinoxaline structure with 4-[(2-Furylmethyl)thio]-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline. They both have a substituent at the 4 position, with the target compound having a (2-furylmethyl)thio group and this class having a pyrazolyl group. [] - https://www.semanticscholar.org/paper/f8cd451ba6bab7181c1fd8fb5d17b1e18b14bed5

1-Substituted 4-[Chloropyrazolyl][1,2,4]triazolo[4,3‐a]quinoxalines

Compound Description: This series of compounds exhibits affinity for benzodiazepine and adenosine receptors (A1 and A2A) []. Specifically, the 1-methyl derivative showed submicromolar affinity for benzodiazepine binding sites, while larger substituents at the 1-position led to increased A1 affinity and reduced A2A and benzodiazepine affinity. The 2-thienylmethyl derivative showed the highest potency and selectivity for A1 receptors among this series [].

Relevance: This class shares the [, , ]triazolo[4,3‐a]quinoxaline core with 4-[(2-Furylmethyl)thio]-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline, differing in the substituent at the 4-position. While the target compound has a (2-furylmethyl)thio group, this class features a chloropyrazolyl group at the 4-position. [] - https://www.semanticscholar.org/paper/4de8a2c9a30ffe84cff80b8f6e561850b8f16dc4

1‐Aryl‐4‐methyl‐1,2,4‐triazolo[4,3‐a]quinoxalines

Compound Description: These compounds are synthesized via hypervalent iodine-mediated oxidative cyclization of arene carbaldehyde-3-methylquinoxalin-2-yl hydrazones [].

Relevance: This class of compounds shares the core [, , ]triazolo[4,3‐a]quinoxaline structure and the 4-methyl substitution with 4-[(2-Furylmethyl)thio]-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline. The key difference lies in the 1-substituent, which is an aryl group in this class compared to a methyl group in the target compound. [] - https://www.semanticscholar.org/paper/8916eab7bb341d9e0c4e395d4202e47e7f5b6ff2

Properties

CAS Number

900322-57-8

Product Name

4-[(furan-2-ylmethyl)sulfanyl]-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline

IUPAC Name

4-(furan-2-ylmethylsulfanyl)-1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline

Molecular Formula

C15H12N4OS

Molecular Weight

296.3 g/mol

InChI

InChI=1S/C15H12N4OS/c1-10-17-18-14-15(21-9-11-5-4-8-20-11)16-12-6-2-3-7-13(12)19(10)14/h2-8H,9H2,1H3

InChI Key

PKWZIQXNKXYKKY-UHFFFAOYSA-N

SMILES

CC1=NN=C2N1C3=CC=CC=C3N=C2SCC4=CC=CO4

Canonical SMILES

CC1=NN=C2N1C3=CC=CC=C3N=C2SCC4=CC=CO4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.